4-Methoxy-2(5H)-furanone
Overview
Description
4-Methoxy-2(5H)-furanone is a furanone . It is isolated from Narthecium asiaticum maxim leave samples and is reported to cause nephrotoxicity in cattle .
Synthesis Analysis
4-Methoxy-2(5H)-furanone may be used as a starting reagent in the synthesis of 5-alkylidene 4-methoxy-2(5H)-furanone .Molecular Structure Analysis
The molecular formula of 4-Methoxy-2(5H)-furanone is C5H6O3 . It has a molecular weight of 114.10 .Physical And Chemical Properties Analysis
4-Methoxy-2(5H)-furanone has a boiling point of 105 °C/0.5 mmHg (lit.) and a melting point of 62-64 °C (lit.) . Its molecular refractivity is 33.4±0.4 cm^3 . The compound has a density of 1.3±0.1 g/cm^3 and a vapor pressure of 0.6±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis Techniques : A notable synthesis approach for 4-methoxycarbonyl-2(5H)-furanone involves formylation and acid-catalyzed transesterification, leading to a 67% global yield (Beltaïef et al., 1997). This method demonstrates the compound's accessibility for further research and application.
Reactivity and Rearrangement : Research by Ohno et al. (1999) illustrates the compound's reactivity, where 4-hydroxy-2-cyclobutenones reacted with PhI(OAc)2, leading to 5-methoxy-2(5H)-furanones. This rearrangement showcases the compound's potential in complex chemical transformations (Ohno, Oguri, & Eguchi, 1999).
Biological and Pharmacological Potential
Anticancer Bioactivity : Yang-Qing Mo et al. (2012) explored the reactions of 5-alkoxy-3,4-dihalo-2(5H)-furanones with secondary amines, finding that some derivatives exhibited significant anticancer bioactivity. This points to potential pharmaceutical applications in cancer treatment (Mo et al., 2012).
Synthesis of Novel Anti-bacterials : Lattmann et al. (2006) demonstrated the synthesis of tri-substituted 2(5H)-furanones, targeting MRSA. This research suggests the compound's relevance in developing new antibacterial agents (Lattmann et al., 2006).
Flavor and Aroma Applications
Key Flavor Compounds in Fruits : Schwab (2013) highlighted that 4-methoxy-2(5H)-furanone derivatives like Furaneol® and its methyl ether are key flavor compounds in many fruits. This underscores the compound's significance in the food industry for enhancing flavor profiles (Schwab, 2013).
Historical and Commercial Significance : Kallio (2018) provided a historical review of mesifurane, a 4-methoxy-2(5H)-furanone derivative, detailing its importance in flavors and fragrances and its considerable commercial value (Kallio, 2018).
Miscellaneous Applications
Advanced Organic Synthesis : Feringa and Lange (1988) described the synthesis of enantiomerically pure 5-menthyloxy-2(5H)-furanones, which are valuable in creating homochiral synthons. This research illustrates the compound's utility in sophisticated organic synthesis (Feringa & Lange, 1988).
Applications in Material Science : Kurbangalieva et al. (2016) explored the base-catalyzed reaction of 2(5H)-furanones, resulting in the synthesis of S,O-macroheterocyclic compounds. This could have implications in the field of material science, particularly in the creation of novel macroheterocyclic materials (Kurbangalieva et al., 2016).
properties
IUPAC Name |
3-methoxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYDEHILKLSVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349193 | |
Record name | 4-Methoxy-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2(5H)-furanone | |
CAS RN |
69556-70-3 | |
Record name | 4-Methoxy-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the toxicological profile of 4-Methoxy-2(5H)-furanone?
A: While its isomer, 3-Methoxy-2(5H)-furanone, is a known nephrotoxin found in plants like Narthecium ossifragum and Narthecium asiaticum Maxim, research indicates that 4-Methoxy-2(5H)-furanone does not exhibit the same toxicity. Studies in goats showed that 4-Methoxy-2(5H)-furanone did not cause kidney damage even at doses as high as 60 mg/kg live weight, unlike its isomer which induced nephrotoxicity at significantly lower doses [].
Q2: Has 4-Methoxy-2(5H)-furanone been found in any natural sources?
A: Yes, 4-Methoxy-2(5H)-furanone has been identified in Narthecium asiaticum Maxim leaves, alongside its toxic isomer 3-Methoxy-2(5H)-furanone and another furanone derivative, 5-hydroxy-4-methoxy-2(5H)-furanone [].
Q3: Are there any synthetic routes to produce 4-Methoxy-2(5H)-furanone derivatives?
A: Research describes the synthesis of various 4-Methoxy-2(5H)-furanone derivatives. One example is the reaction of cis-dihydroxykawainol with potassium hydroxide in methanol, which yields a mixture of erythro- and threo-butenolides through a ring contraction process []. These butenolides are structurally related to 4-Methoxy-2(5H)-furanone and highlight potential synthetic pathways for its derivatives.
Q4: Are there any analytical techniques available to differentiate between 4-Methoxy-2(5H)-furanone and its isomer 3-Methoxy-2(5H)-furanone?
A: While specific analytical methods were not described in the provided research, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can be employed to differentiate between the two isomers []. These techniques allow for the precise determination of the structural differences, confirming the position of the methoxy group on the furanone ring.
Q5: Are there any known applications of 4-Methoxy-2(5H)-furanone in organic synthesis?
A: Although specific applications of 4-Methoxy-2(5H)-furanone were not detailed in the provided research, its structure suggests potential as a building block in organic synthesis. For instance, the related compound 4-methoxy-2(5H)-furanone served as a starting material in the total synthesis of the antitumor agent roseophilin [], highlighting the potential utility of such furanone derivatives in complex molecule synthesis.
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